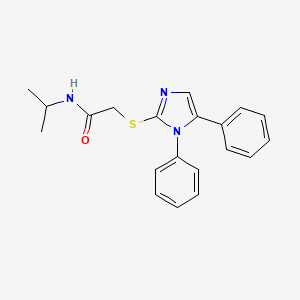

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-15(2)22-19(24)14-25-20-21-13-18(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLNFUPOUGHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides additional binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include derivatives of 1,2,4-triazole and other imidazole-based molecules with variations in substituents and functional groups. Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocycle Core: The target compound’s imidazole ring has two nitrogen atoms in adjacent positions, conferring distinct electronic properties compared to 1,2,4-triazole (three nitrogen atoms in non-adjacent positions). Imidazoles generally exhibit stronger hydrogen-bonding capacity, which may enhance binding to biological targets .

In contrast, dimethoxyphenyl substituents on the triazole derivatives introduce electron-donating methoxy groups, which could enhance solubility and modulate electronic interactions .

Triazole-based analogs with carboxylic acid or ester groups offer pH-dependent solubility and reactivity, making them suitable for prodrug strategies .

Toxicity Profiles :

- Triazole derivatives with dimethoxyphenyl groups showed low to moderate acute toxicity in computational predictions (GUSAR-online), likely due to their polar functional groups and metabolic stability. The target compound’s toxicity remains unstudied, but its higher lipophilicity may pose challenges for metabolic clearance .

Biological Activity

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different pathogens, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3OS |

| Molecular Weight | 323.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| CAS Number | 1206993-13-6 |

Research indicates that compounds containing imidazole moieties, like this compound, often exhibit biological activity through enzyme inhibition. For example, studies have shown that imidazole derivatives can inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. In one study, a related compound demonstrated up to 90% enzyme inhibition at a concentration of 20 µM, highlighting the potential of imidazole-based compounds in antiviral therapies .

Antimicrobial Activity

The antibacterial properties of imidazole derivatives have been extensively studied. A significant study evaluated several synthesized compounds for their antibacterial efficacy against various strains of bacteria. Among these, certain derivatives showed promising results:

- Compound 6d exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus, outperforming ciprofloxacin.

- Compound 6c demonstrated moderate activity with an MIC of 16 µg/mL against both Staphylococcus aureus and Enterococcus faecalis .

These findings suggest that modifications to the imidazole structure can enhance antibacterial potency.

Antiviral Activity

In addition to antibacterial properties, the antiviral potential of this compound has been explored. A study focusing on imidazole derivatives reported that certain compounds showed moderate antiviral activity against SARS-CoV-2 variants. Specifically, at a concentration of 20 µM, one derivative displayed 14.1% antiviral activity against the ancestral Wuhan strain and 6.9% against the Delta variant . This indicates that while the compound may not be highly effective as a standalone antiviral agent, it could serve as a valuable lead for further development.

Case Studies

Several case studies have highlighted the biological activity of imidazole derivatives:

- Antiviral Screening : A series of diphenylimidazole analogs were tested for their ability to inhibit SARS-CoV-2 replication in Vero E6 cells. The results indicated that structural modifications significantly impacted their efficacy .

- Antibacterial Evaluation : A comparative study assessed the antibacterial activity of various imidazole derivatives against both gram-positive and gram-negative bacteria. The results revealed that specific substitutions on the imidazole ring could enhance activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling 1,5-diphenylimidazole-2-thiol with 2-chloro-N-isopropylacetamide under basic conditions (e.g., potassium carbonate in ethanol). Recrystallization from ethanol is recommended for purification .

- Validation : Use elemental analysis (C, H, N, S) to confirm stoichiometry and HPLC for purity assessment. IR and NMR (¹H/¹³C) should confirm functional groups (e.g., thioether at ~500 cm⁻¹ in IR, acetamide protons at δ 2.0–2.5 ppm in ¹H NMR) .

Q. How can structural elucidation be performed for this compound?

- Techniques : Single-crystal X-ray diffraction (SHELX suite for refinement) provides precise bond lengths/angles. For amorphous samples, use tandem MS and 2D NMR (COSY, HSQC) to resolve aromatic and thioacetamide regions .

- Example : Similar imidazole-thioacetamides show C-S bond lengths of ~1.78 Å and imidazole ring planarity, critical for stability .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence biological activity?

- SAR Insights :

| Substituent (R) | Activity Trend (vs. Lead) | Source |

|---|---|---|

| Thiazol-2-yl | Higher Ca²⁺ sensitization | |

| Isopropyl | Improved solubility | |

| 4-Methoxyphenyl | Reduced IC₅₀ (~1.61 µg/mL) |

- Mechanism : Diphenyl groups enhance hydrophobic binding to troponin C, while thioether linkages stabilize interactions with sulfhydryl-rich enzyme pockets .

Q. What experimental strategies resolve contradictions in calcium sensitization data across muscle types?

- Case Study : The compound exhibits 4× greater sensitization in slow skeletal fibers vs. cardiac trabeculae. This may arise from tissue-specific troponin isoform expression (cTnC vs. ssTnC). Validate via:

- In vitro assays : Measure Ca²⁺-ATPase activity in isolated troponin complexes .

- Computational docking : Compare binding affinities to cTnC (PDB: 1SPY) and ssTnC (homology models) using AutoDock Vina .

Q. How can crystallization challenges for imidazole-thioacetamides be mitigated?

- Solutions :

- Use mixed solvents (e.g., DCM/hexane) to slow crystal growth.

- Introduce halogen substituents (e.g., 4-chlorophenyl) to enhance π-stacking and lattice stability .

Methodological Guidance

Q. What in silico tools predict metabolic stability of this compound?

- Approach :

- ADMET Prediction : SwissADME for CYP450 metabolism hotspots (e.g., thioether oxidation).

- MD Simulations : GROMACS to assess conformational stability in lipid bilayers, focusing on acetamide solvation .

Q. How to design analogs with enhanced blood-brain barrier (BBB) penetration?

- Design Principles :

- Reduce molecular weight (<450 Da) by replacing diphenyl with smaller aryl groups.

- Introduce hydrogen bond donors (e.g., -NH₂) to balance logP (target ~2.5) .

- Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary widely across analogs with minor substituent changes?

- Case Example : Ethyl vs. methyl in acetamide side chains alters IC₅₀ from >1000 µg/mL to 10–30 µg/mL due to steric hindrance in enzyme binding pockets .

- Resolution : Perform molecular dynamics (MD) to map steric/electronic effects of substituents on binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.